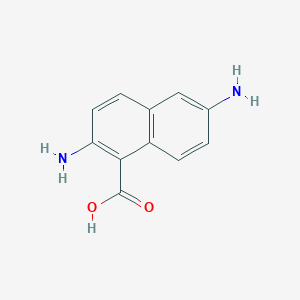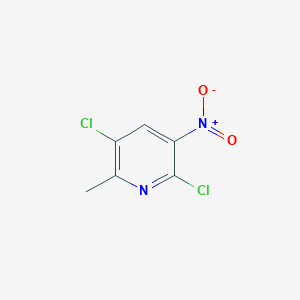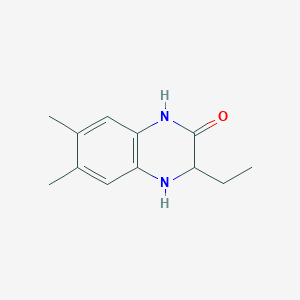![molecular formula C11H12N2O2 B11897887 Methyl 2-(6-methylimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B11897887.png)
Methyl 2-(6-methylimidazo[1,2-a]pyridin-3-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(6-methylimidazo[1,2-a]pyridin-3-yl)acetate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The structure of this compound includes a fused imidazo-pyridine ring system with a methyl group at the 6-position and an ester functional group at the 3-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(6-methylimidazo[1,2-a]pyridin-3-yl)acetate can be achieved through multicomponent condensation reactions. One effective method involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This reaction typically proceeds under mild conditions and provides a high yield of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of multicomponent reactions and condensation reactions in a controlled environment could be scaled up for industrial purposes. The key to successful industrial production would be optimizing reaction conditions to maximize yield and minimize the use of hazardous reagents.
化学反応の分析
Types of Reactions
Methyl 2-(6-methylimidazo[1,2-a]pyridin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the imidazo-pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups such as halides or amines.
科学的研究の応用
Methyl 2-(6-methylimidazo[1,2-a]pyridin-3-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antibacterial, antifungal, and antiviral agents.
Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
作用機序
The mechanism of action of methyl 2-(6-methylimidazo[1,2-a]pyridin-3-yl)acetate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its imidazo-pyridine ring system. This interaction can modulate the activity of these targets, leading to the observed biological effects. For example, some derivatives of this compound have been shown to inhibit specific enzymes involved in cancer cell proliferation .
類似化合物との比較
Methyl 2-(6-methylimidazo[1,2-a]pyridin-3-yl)acetate can be compared with other imidazo[1,2-a]pyridine derivatives:
Zolpidem: Used as a hypnotic agent for treating insomnia.
Alpidem: Investigated for its anxiolytic properties.
Imidazo[1,2-a]pyridine-3-yl-acetic acids: These compounds have shown a broad spectrum of biological activities, including antibacterial and antifungal properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
特性
分子式 |
C11H12N2O2 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC名 |
methyl 2-(6-methylimidazo[1,2-a]pyridin-3-yl)acetate |
InChI |
InChI=1S/C11H12N2O2/c1-8-3-4-10-12-6-9(13(10)7-8)5-11(14)15-2/h3-4,6-7H,5H2,1-2H3 |
InChIキー |
GNCICFZSUGHBEU-UHFFFAOYSA-N |
正規SMILES |
CC1=CN2C(=NC=C2CC(=O)OC)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




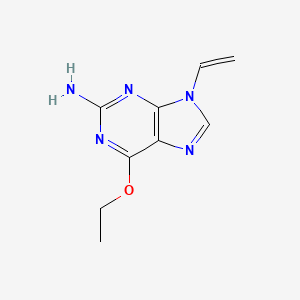
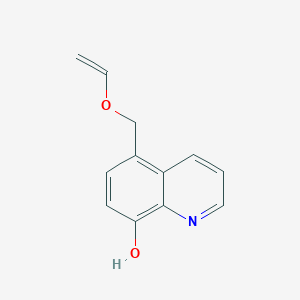
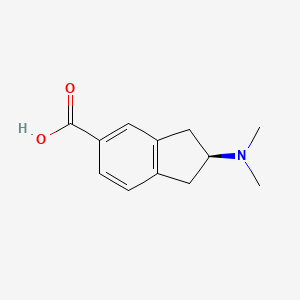

![1-(Benzo[d][1,3]dioxol-4-yl)piperazine](/img/structure/B11897831.png)

